molecular formula C20H23ClN2O5 B12095000 (S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate

(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate

Cat. No.: B12095000
M. Wt: 406.9 g/mol
InChI Key: YVDYQIQNVQJRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate is a compound used primarily in the field of organic synthesis. The FMOC (fluorenylmethyloxycarbonyl) group is a widely used protecting group for amines in peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate typically involves the reaction of (S)-Piperazine-2-carboxylic acid with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) with a base like sodium bicarbonate or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is (S)-Piperazine-2-carboxylic acid. The removal of the FMOC group yields dibenzofulvene as a byproduct .

Scientific Research Applications

(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of (S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate involves the protection of the amine group during peptide synthesis. The FMOC group forms a stable carbamate with the amine, preventing unwanted reactions. The FMOC group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in SPPS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Piperazine-2-carboxylic acid, N1-FMOC protected hydrochloride hemihydrate is unique due to its stability under a wide range of conditions and its ease of removal under mild basic conditions. This makes it particularly suitable for SPPS, where multiple deprotection steps are required .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4.ClH.H2O/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;;/h1-8,17-18,21H,9-12H2,(H,23,24);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDYQIQNVQJRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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